molecular formula C16H14BrNO B8434696 1-(3-Bromo-4-methoxy-benzyl)-1H-indole

1-(3-Bromo-4-methoxy-benzyl)-1H-indole

Cat. No.: B8434696
M. Wt: 316.19 g/mol
InChI Key: IMCJFQSTVLBIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxy-benzyl)-1H-indole is a synthetically designed indole derivative offered for research and development purposes. This compound features a 1H-indole core, a prominent scaffold in medicinal chemistry, which is N-alkylated with a 3-bromo-4-methoxybenzyl group . The indole structure is a privileged pharmacophore found in numerous molecules with significant biological activities . The specific substitution pattern on this molecule, combining the electron-rich indole system with a halogenated and methoxy-substituted benzyl group, makes it a versatile and valuable intermediate for researchers. It is primarily used in organic synthesis and drug discovery projects for the construction of more complex molecules. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the exploration of structure-activity relationships (SAR). The presence of the methoxy group can influence the compound's electronic properties and binding affinity to biological targets. Indole derivatives, as a class, are extensively investigated for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound is intended for use by qualified professionals in laboratory settings only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]indole

InChI

InChI=1S/C16H14BrNO/c1-19-16-7-6-12(10-14(16)17)11-18-9-8-13-4-2-3-5-15(13)18/h2-10H,11H2,1H3

InChI Key

IMCJFQSTVLBIPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC3=CC=CC=C32)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The bromine and methoxy substituents on the benzyl group distinguish this compound from analogues. Key comparisons include:

Compound Substituents on Benzyl Ring Electronic Effects Key Evidence
1-(3-Bromo-4-methoxy-benzyl)-1H-indole 3-Br, 4-OCH₃ Bromine (electron-withdrawing), methoxy (electron-donating) N/A (inferred)
1-Benzyl-3-bromo-1H-indole Benzyl (no substituents), 3-Br on indole Bromine on indole core alters π-conjugation
1-(4-Bromobenzyl)-1H-indole 4-Br on benzyl Electron-withdrawing para-substituent
1-(Phenylsulfonyl)-1H-indole hybrids 4-(Piperazin-1-yl), sulfonyl group Strong electron-withdrawing sulfonyl group enhances binding to enzymes

Key Observations :

  • Para-bromo derivatives (e.g., 1-(4-Bromobenzyl)-1H-indole) lack the methoxy group, reducing polarity .
  • Sulfonyl-containing analogues (e.g., 1-(phenylsulfonyl)-1H-indole) exhibit stronger electron-withdrawing effects, which improve interactions with enzymatic targets like BACE1 .

Key Observations :

  • Bromination at the benzyl position (as in ) may require regioselective control to avoid competing reactions at the indole core.
  • Methoxy groups are typically introduced via nucleophilic substitution or protection/deprotection strategies, which could be applied to the target compound.

Key Observations :

  • The methoxy group in the target compound may enhance blood-brain barrier (BBB) penetration, similar to compound 56 in , which showed a brain-to-plasma ratio of 6.79 .
  • Bromine’s steric bulk could modulate receptor binding compared to smaller halogens (e.g., chlorine in ).

Physicochemical Properties

Comparative data from analogues (Table 3):

Compound Molecular Weight LogP (Predicted) Solubility Key Evidence
This compound ~320.2 g/mol ~3.5 Low (lipophilic) Inferred
1-(4-Bromobenzyl)-1H-indole 286.17 g/mol ~3.8 Insoluble in H₂O
1-(Phenylsulfonyl)-1H-indole ~330 g/mol ~2.5 Moderate

Key Observations :

  • The target compound’s higher molecular weight and bromine substituent may reduce aqueous solubility compared to non-halogenated analogues.
  • Methoxy groups improve solubility in polar solvents relative to purely aromatic derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3-Bromo-4-methoxy-benzyl)-1H-indole, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via N-alkylation of indole derivatives with substituted benzyl halides. For example:

  • N-Alkylation : React 4-bromoindole with 3-bromo-4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-azidoethylindole derivatives and alkynes (e.g., 3-ethynylanisole) in PEG-400:DMF solvents at room temperature yields triazole-linked analogs (46–50% yield after column chromatography) .
    • Key Factors :
  • Solvent Choice : Polar aprotic solvents (DMF, PEG-400) enhance nucleophilicity and stabilize intermediates .
  • Catalyst : CuI accelerates triazole formation in CuAAC .
    • Data Table :
MethodYield (%)ConditionsKey ReagentsReference
N-Alkylation~60–70DMF, 80°C, 12hK₂CO₃, benzyl chloride
CuAAC46–50PEG-400:DMF, RT, 12hCuI, 3-ethynylanisole

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodology : Use ¹H/¹³C NMR and HRMS to verify substituent positions and purity:

  • ¹H NMR :
  • Indole H-2 proton at δ 6.80–7.45 (multiplet).
  • Benzyl methylene protons (CH₂) as triplets (δ 3.22–4.51) .
  • HRMS : Expected [M+H]⁺ for C₁₆H₁₃BrN₂O₂: ~377.02 g/mol .
    • Critical Analysis : Splitting patterns (e.g., J = 5.8 Hz for benzyl CH₂) confirm spatial arrangement .

Q. What common reactions does this compound undergo for derivatization?

  • Methodology :

  • Nucleophilic Aromatic Substitution : Bromine at the 4-position can be replaced with amines or thiols under Pd catalysis .
  • Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in THF/H₂O (70°C, 24h) to form biaryl derivatives .
    • Example : Substitution with morpholine yields analogs with improved solubility .

Advanced Research Questions

Q. How can contradictory yield data in CuAAC syntheses be resolved?

  • Case Study : Yields vary between 46% () and 50% () due to:

  • Solvent Ratios : PEG-400:DMF (2:1 vs. 1:1) affects reaction kinetics.
  • Purification : Gradient elution (70:30 → 100% EtOAc:hexane) removes DMF residues, improving purity .
    • Optimization Strategy : Use continuous flow reactors to standardize mixing and temperature .

Q. What strategies mitigate impurities from residual DMF in final products?

  • Methodology :

  • Vacuum Distillation : Heat crude product to 90°C under vacuum to evaporate DMF .
  • Chromatography : Neutral alumina columns with EtOAc/hexane gradients reduce polar impurities .

Q. How do electronic effects of substituents (Br, OMe) influence reactivity?

  • Mechanistic Insight :

  • Bromine : Withdraws electrons, activating the indole ring for electrophilic substitution at H-5/H-6 .
  • Methoxy Group : Donates electrons via resonance, directing nucleophilic attacks to the benzyl ring’s para position .
    • Experimental Design : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity.

Q. How is this compound applied in biological target identification?

  • Case Study :

  • Anticancer Screens : Test against HeLa cells (IC₅₀ ~10 µM) via MTT assay .
  • Antimicrobial Activity : Evaluate via agar diffusion against E. coli (MIC ~25 µg/mL) .
    • Structural Modifications : Replace bromine with Cl or I to study halogen bonding in target binding .

Data Contradiction Analysis

Q. Why do NMR spectra for similar compounds show conflicting splitting patterns?

  • Root Cause :

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ alter proton exchange rates (e.g., NH peaks in DMSO at δ 10–12) .
  • Isomeric Purity : cis vs. trans benzyl conformers cause peak splitting .
    • Resolution : Use NOESY to confirm spatial proximity of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.